4-tert-Butyl-2-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine
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Overview
Description
4-tert-Butyl-2-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a tert-butyl group at the 4-position of the pyridine ring and a 3,4-dimethyl-1,2-oxazol-5-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-tert-butylpyridine with 3,4-dimethyl-1,2-oxazole under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
4-tert-Butyl-2-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylpyridine: Shares the tert-butyl group but lacks the oxazole ring.
3,4-Dimethyl-1,2-oxazole: Contains the oxazole ring but lacks the pyridine structure.
4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Similar in having a tert-butyl group but differs in the overall structure and functional groups.
Uniqueness
4-tert-Butyl-2-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine is unique due to its combination of a pyridine ring with a tert-butyl group and an oxazole ring. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
61314-53-2 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-(4-tert-butylpyridin-2-yl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C14H18N2O/c1-9-10(2)16-17-13(9)12-8-11(6-7-15-12)14(3,4)5/h6-8H,1-5H3 |
InChI Key |
SYQZGXTXFYMZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)C2=NC=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
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